molecular formula C15H9N3O4S B14214772 3,6-dinitro-4-phenyl-1H-quinoline-2-thione CAS No. 592553-14-5

3,6-dinitro-4-phenyl-1H-quinoline-2-thione

Cat. No.: B14214772
CAS No.: 592553-14-5
M. Wt: 327.3 g/mol
InChI Key: IKIPBGGLSTZHHW-UHFFFAOYSA-N
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Description

3,6-dinitro-4-phenyl-1H-quinoline-2-thione is a chemical compound with the molecular formula C15H8N4O4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include nitro groups and a thione group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dinitro-4-phenyl-1H-quinoline-2-thione typically involves the nitration of 4-phenylquinoline-2-thione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 6 positions of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

3,6-dinitro-4-phenyl-1H-quinoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the nitro groups.

Major Products

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: Amino derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-dinitro-4-phenyl-1H-quinoline-2-thione has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-dinitro-4-phenyl-1H-quinoline-2-thione involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The thione group can also participate in redox reactions, contributing to the compound’s overall reactivity. These interactions can lead to the modulation of biological pathways, making the compound of interest in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinoline-2-thione: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    3,6-dinitroquinoline: Similar nitro substitution but lacks the thione group, affecting its chemical properties and reactivity.

    2-thioxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a thione group but differs in the overall structure and functional groups.

Uniqueness

3,6-dinitro-4-phenyl-1H-quinoline-2-thione is unique due to the presence of both nitro and thione groups, which impart distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

592553-14-5

Molecular Formula

C15H9N3O4S

Molecular Weight

327.3 g/mol

IUPAC Name

3,6-dinitro-4-phenyl-1H-quinoline-2-thione

InChI

InChI=1S/C15H9N3O4S/c19-17(20)10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18(21)22)15(23)16-12/h1-8H,(H,16,23)

InChI Key

IKIPBGGLSTZHHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)NC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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